2-amino-N-cyclopropyl-N-methylacetamide
Description
2-Amino-N-cyclopropyl-N-methylacetamide (CAS: 340810-43-7) is an acetamide derivative with the molecular formula C₆H₁₂N₂O. It features an acetamide backbone substituted with an amino group at the α-carbon, a cyclopropyl group, and a methyl group on the nitrogen atom .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-methylacetamide |
InChI |
InChI=1S/C6H12N2O/c1-8(5-2-3-5)6(9)4-7/h5H,2-4,7H2,1H3 |
InChI Key |
HKILLKIISXHLBL-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C(=O)CN |
Canonical SMILES |
CN(C1CC1)C(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences between 2-amino-N-cyclopropyl-N-methylacetamide and related acetamides:
Key Observations :
- Substituent Complexity: Alachlor and pretilachlor feature bulky aromatic and alkoxy groups, enhancing their herbicidal activity by targeting plant-specific enzymes . In contrast, 2-amino-N-cyclopropyl-N-methylacetamide has smaller substituents (cyclopropyl and methyl), which may influence its solubility and steric interactions in biological systems.
- Functional Group Diversity: The presence of an α-amino group in the target compound distinguishes it from chloro-substituted analogs like alachlor, which rely on halogen atoms for reactivity .
Physical and Chemical Properties
- Toxicity: Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide, which lacks thorough toxicological studies , alachlor and pretilachlor have well-documented safety profiles due to their commercial use .
- Crystallography : N-Substituted dichlorophenylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) exhibit planar amide groups and hydrogen-bonded dimeric structures, suggesting similar behavior in the target compound .
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted method involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In this protocol:
- Reaction Conditions : 2-Aminoacetic acid (1.0 equiv) is reacted with N-methylcyclopropylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. EDC (1.5 equiv) and HOBt (1.5 equiv) are added sequentially to activate the carboxylic acid.
- Workup : The mixture is stirred for 12–24 hours at room temperature, followed by extraction with saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄ and concentrated.
- Yield : 68–72% after purification via silica gel chromatography (ethyl acetate/hexanes, 3:1).
Microwave-Assisted Amidation
Adapting methodologies from BCL6 inhibitor synthesis, microwave irradiation significantly accelerates reaction kinetics:
- Procedure : A mixture of 2-aminoacetic acid (1.0 equiv), N-methylcyclopropylamine (10 equiv), and N-methylpyrrolidone (NMP, 0.3 M) is irradiated at 160°C for 1–2 hours.
- Advantages : Reduced reaction time (2 hours vs. 24 hours) and improved yield (78–82%).
- Purification : Precipitation in water followed by filtration yields the crude product, which is further purified via reverse-phase HPLC.
Cyanoacetamide Reduction Pathway
Catalytic Hydrogenation of 2-Cyano-N-Cyclopropyl-N-Methylacetamide
Building on cyanoacetamide chemistry, this route involves:
- Synthesis of Cyano Precursor : 2-Cyanoacetic acid is reacted with N-methylcyclopropylamine using thionyl chloride to form 2-cyano-N-cyclopropyl-N-methylacetamide.
- Reduction : The nitrile group is reduced to an amine using H₂ gas (50 psi) and Raney nickel in ethanol at 60°C for 6 hours.
- Yield : 65–70% after column chromatography (methanol/DCM, 1:10).
Borane-Tetrahydrofuran Complex Reduction
Alternative to hydrogenation, borane-THF offers milder conditions:
- Procedure : 2-Cyano-N-cyclopropyl-N-methylacetamide (1.0 equiv) is treated with BH₃·THF (3.0 equiv) at 0°C, followed by refluxing for 8 hours.
- Workup : Quenching with methanol and HCl yields the amine, isolated in 70–75% yield.
Grignard Reaction-Based Synthesis
Inspired by cyclopropane bromide applications, this method introduces the cyclopropyl group via nucleophilic addition:
- Step 1 : Preparation of N-Methylacetamide Magnesium Complex
- N-Methylacetamide (1.0 equiv) is deprotonated with Mg turnings in tetrahydrofuran (THF) under nitrogen.
- Step 2 : Cyclopropane Bromide Addition
- Cyclopropane bromide (1.2 equiv) in THF is added dropwise at −78°C. The reaction is warmed to room temperature and stirred for 12 hours.
- Yield : 60–65% after aqueous workup and chromatography.
Comparative Analysis of Methodologies
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC/HOBt, DCM, 24 h | 68–72 | >95% | High reproducibility |
| Microwave Amidation | NMP, 160°C, 2 h | 78–82 | >98% | Rapid, scalable |
| Catalytic Hydrogenation | H₂, Raney Ni, EtOH, 6 h | 65–70 | 93–95% | Avoids stoichiometric reagents |
| Borane-THF Reduction | BH₃·THF, reflux, 8 h | 70–75 | >96% | Mild conditions, no pressurized equipment |
| Grignard Reaction | Mg, THF, −78°C to rt, 12 h | 60–65 | 90–92% | Direct cyclopropane introduction |
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Environmental and Scalability Considerations
Microwave-assisted and catalytic methods offer greener profiles by minimizing solvent waste and energy consumption. Conversely, Grignard reactions require stringent anhydrous conditions, complicating large-scale production.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-amino-N-cyclopropyl-N-methylacetamide?
Answer:
The synthesis of chloroacetamide derivatives, such as 2-amino-N-cyclopropyl-N-methylacetamide, often involves C-amidoalkylation reactions using Lewis or Brønsted acid catalysts. For example, 2-chloroacetamide derivatives can react with aromatic or aliphatic substrates under optimized conditions (e.g., toluene as a solvent, with catalysts like FeCl₃ or AlCl₃) to yield structurally diverse acetamides . Cyclopropyl groups are introduced via cyclopropanation reactions, such as the use of cyclopropylidene intermediates or ring-closing strategies, as seen in the synthesis of cyclopropyl-containing amino acids . Key steps include:
- Amide bond formation between cyclopropylamine derivatives and chloroacetyl chloride.
- Purification via column chromatography or recrystallization to isolate the product.
- Validation using NMR and mass spectrometry to confirm structural integrity .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of 2-amino-N-cyclopropyl-N-methylacetamide?
Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s electron density distribution , frontier molecular orbitals (HOMO-LUMO gaps), and thermodynamic stability. For example:
- Exact exchange functionals improve accuracy in predicting bond dissociation energies and ionization potentials, critical for understanding reactivity .
- NBO analysis reveals hyperconjugative interactions between the cyclopropyl ring and the acetamide backbone, influencing conformational stability .
- Solvent effects (e.g., polarizable continuum models) simulate aqueous or organic environments to predict solubility and aggregation behavior .
Basic: What analytical techniques are optimal for characterizing 2-amino-N-cyclopropyl-N-methylacetamide?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) .
- Mass Spectrometry (MS):
- ESI-MS in positive ion mode detects [M+H]⁺ peaks, confirming molecular weight .
- Infrared Spectroscopy (IR):
Advanced: How does the cyclopropyl moiety influence the compound’s bioactivity in drug discovery?
Answer:
The cyclopropyl group imposes topographical constraints that:
- Enhance metabolic stability by resisting enzymatic oxidation (e.g., cytochrome P450) .
- Modulate receptor binding via rigid spatial orientation, as seen in cyclopropyl-containing peptides targeting G-protein-coupled receptors .
- Improve pharmacokinetics by reducing conformational flexibility, increasing bioavailability .
Experimental validation involves: - SAR studies comparing cyclopropyl analogs with non-constrained derivatives.
- Molecular docking to visualize interactions with target proteins (e.g., using AutoDock Vina) .
Basic: What safety protocols are critical when handling 2-amino-N-cyclopropyl-N-methylacetamide?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (risk code H333) .
- Storage: In airtight containers at –20°C, away from moisture and light .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
- Cross-validation: Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Isotopic labeling: Use ¹⁵N or ¹³C-labeled analogs to resolve overlapping signals in crowded spectra .
- Advanced hyphenated techniques: LC-MS/MS or GC-IRMS for trace impurity analysis .
- Crystallography: Single-crystal X-ray diffraction unambiguously confirms bond lengths and angles .
Basic: What are the key applications of 2-amino-N-cyclopropyl-N-methylacetamide in medicinal chemistry?
Answer:
- Scaffold for protease inhibitors: The acetamide backbone chelates catalytic residues in enzymes (e.g., MMP-3) .
- Precursor to heterocycles: React with thiourea or hydrazine to form thiazolidinones or pyrazoles with antitumor activity .
- Conformational studies: Cyclopropyl constraints aid in designing peptide mimetics .
Advanced: What strategies optimize yield in large-scale synthesis of this compound?
Answer:
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate amide coupling .
- Flow chemistry: Continuous reactors minimize side reactions and improve heat transfer .
- Design of Experiments (DoE): Multivariate analysis (e.g., response surface methodology) identifies optimal temperature, solvent ratio, and reaction time .
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